![molecular formula C19H23BrN2O2S B4058732 N-[(1-adamantylamino)carbonothioyl]-5-bromo-2-methoxybenzamide](/img/structure/B4058732.png)
N-[(1-adamantylamino)carbonothioyl]-5-bromo-2-methoxybenzamide
Overview
Description
N-[(1-adamantylamino)carbonothioyl]-5-bromo-2-methoxybenzamide, also known as A-438079, is a selective antagonist of the P2X7 receptor. This compound has attracted significant attention in the scientific community due to its potential applications in various fields, including neuroscience, immunology, and cancer research.
Scientific Research Applications
Chemical Synthesis and Polymer Applications
The compound N-[(1-adamantylamino)carbonothioyl]-5-bromo-2-methoxybenzamide, due to its complex structure, finds relevance in chemical synthesis and polymer applications. For instance, a study on the palladium-catalyzed carbonylation process highlights the creation of polybenzamides with adamantane cores, demonstrating the versatility of similar compounds in synthesizing star-shaped polymers. These polymers exhibit exceptional thermal stability and solubility, attributes potentially shared by N-[(1-adamantylamino)carbonothioyl]-5-bromo-2-methoxybenzamide in polymer science applications (Reichert & Mathias, 1994).
Radiolabelling and Imaging
Another significant application is found in radiolabelling for positron emission tomography (PET) imaging, where similar adamantyl-containing compounds are utilized to create radiolabelled amides. These processes benefit from the use of N-heterocyclic carbenes as ligands, enhancing the efficiency of radiolabelling reactions and potentially opening doors for N-[(1-adamantylamino)carbonothioyl]-5-bromo-2-methoxybenzamide in diagnostic imaging and molecular research (Jennings et al., 2011).
Antimicrobial and Antiviral Research
Research on adamantyl-containing compounds like N-[(1-adamantylamino)carbonothioyl]-5-bromo-2-methoxybenzamide also extends to antimicrobial and antiviral arenas. These compounds have shown promising results as potential lead drugs for further pharmacological exploration due to their original spectrum of antiarrhythmic activity and structure-activity relationships (Likhosherstov et al., 2014). Additionally, the incorporation of adamantyl moieties in N-benzylbenzamide derivatives has been linked to increased depigmentation power and tyrosinase inhibitory activity, highlighting a pathway for the use of adamantyl compounds in dermatological treatments (Baek et al., 2012).
properties
IUPAC Name |
N-(1-adamantylcarbamothioyl)-5-bromo-2-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O2S/c1-24-16-3-2-14(20)7-15(16)17(23)21-18(25)22-19-8-11-4-12(9-19)6-13(5-11)10-19/h2-3,7,11-13H,4-6,8-10H2,1H3,(H2,21,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJONGMUBXJIDOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC(=S)NC23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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